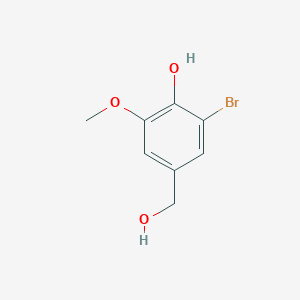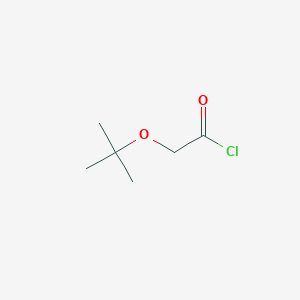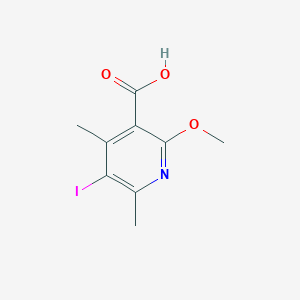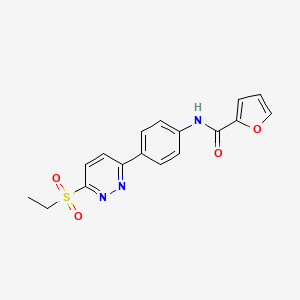
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a complex organic compound that contains several functional groups, including a pyridazine ring, a phenyl ring, a furan ring, and a carboxamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . This ring is likely to contribute to the compound’s reactivity and possibly its biological activity. The phenyl and furan rings are aromatic and could contribute to the compound’s stability and possibly its interactions with biological targets .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possible reactions based on its functional groups. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine . The pyridazine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, its solubility would depend on the balance between its polar (carboxamide) and nonpolar (phenyl and ethylsulfonyl) groups .Mecanismo De Acción
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide activators activate the exchange protein directly activated by cAMP (this compound), which is a signaling molecule that plays a crucial role in various physiological processes. This compound activation leads to the activation of downstream signaling pathways, which ultimately result in various physiological effects.
Biochemical and Physiological Effects:
This compound activators have been shown to have various biochemical and physiological effects. They have been shown to increase insulin secretion, improve glucose uptake, and reduce inflammation. This compound activators have also been shown to improve cardiovascular function and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide activators have several advantages for lab experiments. They are small molecules that can easily penetrate cell membranes, and they have been shown to have potent and specific effects on this compound activation. However, this compound activators also have limitations, such as their potential toxicity and off-target effects.
Direcciones Futuras
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide activators have shown promising results in various scientific research studies, and there are several future directions for their development and application. Some of the possible future directions include:
1. Development of more potent and selective this compound activators.
2. Evaluation of the long-term effects of this compound activation.
3. Investigation of the potential use of this compound activators in the treatment of various diseases, such as type 2 diabetes and cardiovascular diseases.
4. Development of this compound activators with improved pharmacokinetic properties.
5. Investigation of the potential use of this compound activators in combination with other drugs for synergistic effects.
Conclusion:
This compound, also known as this compound activator, is a small molecule that has shown promising results in various scientific research studies. It is a potent activator of the exchange protein directly activated by cAMP (this compound), which is a signaling molecule that plays a crucial role in various physiological processes. This compound activators have several advantages for lab experiments, but they also have limitations. There are several future directions for the development and application of this compound activators, including the development of more potent and selective this compound activators and investigation of their potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it has been described in several scientific publications.
Aplicaciones Científicas De Investigación
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)furan-2-carboxamide activators have been extensively studied in various scientific research studies, and their potential applications are promising. This compound activation has been shown to play a crucial role in insulin secretion, and this compound activators have been proposed as a potential treatment for type 2 diabetes. This compound activation has also been linked to cardiovascular function, and this compound activators have been proposed as a potential treatment for cardiovascular diseases.
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-2-25(22,23)16-10-9-14(19-20-16)12-5-7-13(8-6-12)18-17(21)15-4-3-11-24-15/h3-11H,2H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQYDLIAKHHPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


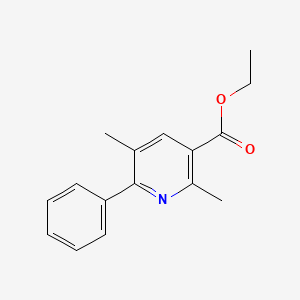
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2909629.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2909630.png)
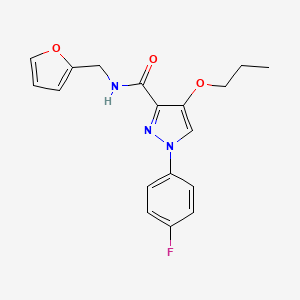
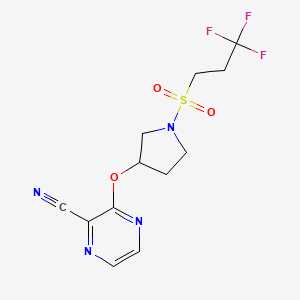
![N-[(4-Chlorophenyl)-cyclopropylmethyl]prop-2-enamide](/img/structure/B2909634.png)
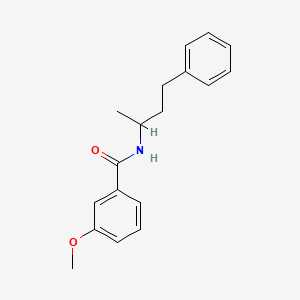
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2909638.png)
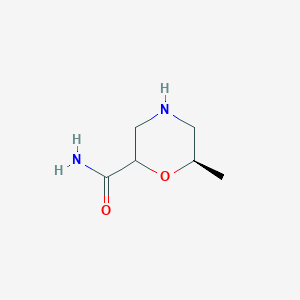
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B2909644.png)
